Ethyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Ethyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based carbamate derivative characterized by a 2-methoxy-5-methylphenyl group linked via an amide bond to a thiazole ring, which is further substituted with an ethyl carbamate moiety. This compound combines structural motifs common in bioactive molecules, including the thiazole core (known for antimicrobial and anticancer properties) and carbamate/amide functionalities that enhance metabolic stability and target binding .
Properties
IUPAC Name |
ethyl N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-4-23-16(21)19-15-17-11(9-24-15)8-14(20)18-12-7-10(2)5-6-13(12)22-3/h5-7,9H,4,8H2,1-3H3,(H,18,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUBGXMJBLGLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds have been used in the synthesis of azo dyes and dithiocarbamate, suggesting potential interactions with enzymes or receptors involved in these processes.
Biochemical Pathways
Given its potential use in the synthesis of azo dyes and dithiocarbamate, it may influence the biochemical pathways associated with these compounds.
Biological Activity
Ethyl (4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, with the CAS number 946314-53-0, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 349.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| CAS Number | 946314-53-0 |
| Molecular Formula | C₁₆H₁₉N₃O₄S |
| Molecular Weight | 349.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. This compound may exhibit similar effects due to the presence of the thiazole moiety. Research indicates that thiazole compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
In a study involving thiazole derivatives, compounds with a similar structure demonstrated IC50 values less than 10 µM against human cancer cell lines, indicating potent cytotoxicity. The presence of electron-donating groups like methoxy on the phenyl ring enhances the activity by increasing lipophilicity and facilitating cellular uptake .
Antimicrobial Activity
Thiazoles have also shown promise as antimicrobial agents. This compound may possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds is often influenced by their structural components:
- Substituents on the Thiazole Ring : Variations in substituents can significantly alter potency.
- Position of Functional Groups : The position of methoxy or methyl groups on the phenyl ring plays a crucial role in enhancing biological activity.
- Overall Lipophilicity : Increased lipophilicity generally correlates with improved cellular uptake and efficacy .
Case Studies
Several studies have documented the efficacy of thiazole derivatives in preclinical settings:
- Anticancer Study : A compound structurally similar to this compound exhibited significant cytotoxic effects against A431 human epidermoid carcinoma cells, with an IC50 value of 1.98 µg/mL .
- Antimicrobial Activity : Another thiazole derivative demonstrated effective inhibition against Acinetobacter baumannii, a pathogen listed by WHO as a critical threat due to its antibiotic resistance .
Comparison with Similar Compounds
Research Implications
The target compound’s unique combination of a carbamate group and 2-methoxy-5-methylphenyl substituent positions it as a promising candidate for anticancer drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
